molecular formula C14H14N2O B2507448 N-(5-amino-2-methylphenyl)benzamide CAS No. 223138-39-4

N-(5-amino-2-methylphenyl)benzamide

Cat. No.: B2507448
CAS No.: 223138-39-4
M. Wt: 226.279
InChI Key: OYNOCAXBTUAATH-UHFFFAOYSA-N
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Description

N-(5-amino-2-methylphenyl)benzamide is a chemical compound with the CAS Registry Number 223138-39-4 . It has a molecular formula of C 14 H 14 N 2 O and a molecular weight of 226.27 g/mol . This compound belongs to the important class of benzamide derivatives, which are extensively studied in chemical and pharmaceutical research due to their wide range of potential biological activities . The amide functional group is a fundamental building block in nature and medicinal chemistry, often contributing to the biological significance of molecules . Benzamide derivatives, as a class, have been reported in scientific literature to possess various pharmacological properties, including antibacterial, antimicrobial, antifungal, and anticonvulsant activities . The presence of the amino group on the aniline ring in this particular benzamide provides a site for further chemical modification, making it a valuable intermediate or building block in organic synthesis and drug discovery projects . Researchers may utilize this compound in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, or as a scaffold for developing cereblon recruiters in Proteolysis-Targeting Chimeras (PROTACs) . This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle all chemical compounds with appropriate care and adhere to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-amino-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-7-8-12(15)9-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNOCAXBTUAATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 5 Amino 2 Methylphenyl Benzamide

Established Synthetic Routes to N-(5-amino-2-methylphenyl)benzamide

The established synthetic pathways to this compound are robust and have been refined over time to improve efficiency and product quality. These methods are broadly categorized into strategies for amide bond formation and functional group transformations, specifically the reduction of a nitro group.

The formation of the amide linkage is a critical step in the synthesis of this compound. This is typically achieved through the reaction of a benzoic acid derivative with an appropriate amine. researchgate.net A common method involves the use of an activated carboxylic acid, such as an acid chloride, which then reacts with the amine to form the amide. researchgate.net

While traditional methods may use stoichiometric amounts of potentially hazardous activating reagents, modern approaches often employ coupling agents to facilitate the reaction under milder conditions. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions, including solvent and temperature, is crucial for optimizing the yield and purity of the final product.

A key transformation in the synthesis of this compound is the reduction of a nitro group to an amino group on a precursor molecule. The precursor, N-(2-methyl-5-nitrophenyl)benzamide, is typically synthesized first and then subjected to reduction.

Several methods are employed for this reduction:

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common catalyst for this transformation, often carried out in a solvent like ethyl acetate (B1210297). Raney nickel is another effective catalyst. This method is favored for its high efficiency and clean reaction profile.

Chemical Reduction: Various chemical reagents can also effect the reduction of the nitro group. A common laboratory method involves the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

The following table summarizes common reduction methods for the conversion of N-(2-methyl-5-nitrophenyl)benzamide.

Reagent/SystemCatalyst/MediumKey Features
Hydrogen Gas (H₂)Palladium on Carbon (Pd/C)High efficiency, clean reaction profile.
Hydrogen Gas (H₂)Raney NickelEffective for hydrogenation.
Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)Common laboratory-scale method.

Optimization of Synthetic Protocols for Enhanced Yield and Purity

Significant research has been directed towards optimizing the synthesis of this compound and related compounds to improve both yield and purity. For instance, in the synthesis of a related pyrimidine (B1678525) derivative, the use of a palladium on carbon catalyst for the reduction of the nitro precursor led to a product with a yield of over 90% and a purity exceeding 99.5%. google.com The study also found that the palladium on carbon catalyst could be recycled and reused multiple times, which is a significant cost-saving measure. google.com

Further optimization can be achieved by carefully controlling reaction parameters. For the reduction step, adjusting the hydrogen pressure and reaction temperature can impact the reaction rate and selectivity. Post-reaction purification techniques, such as recrystallization from appropriate solvents like ethyl acetate or dichloromethane, are crucial for obtaining a high-purity product.

Industrial-Scale Synthesis Considerations: Efficiency and Green Chemistry Principles in this compound Production

For the large-scale production of this compound, efficiency, cost-effectiveness, and adherence to green chemistry principles are paramount. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Key considerations for industrial and green synthesis include:

Catalyst Selection: The use of recyclable catalysts like palladium on carbon aligns with green chemistry principles by minimizing waste. google.comresearchgate.net

Solvent Choice: The selection of environmentally benign solvents is crucial. While solvents like ethyl acetate are common, research into greener alternatives is ongoing. nih.gov

Reaction Conditions: Optimizing reaction conditions to reduce energy consumption and reaction times contributes to a more sustainable process.

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred.

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods that reduce solvent usage are important goals.

Chemical Reactivity and Transformational Profiles of N 5 Amino 2 Methylphenyl Benzamide

Oxidative Reactions of the Amino Group

The amino group of N-(5-amino-2-methylphenyl)benzamide is susceptible to oxidation. Under strongly acidic conditions and in the presence of a powerful oxidizing agent like potassium permanganate (B83412) (KMnO₄), the amino group can be oxidized to form nitro derivatives. This transformation is significant in the synthesis of various biologically active compounds. For instance, similar 2-aminobenzamide (B116534) derivatives undergo oxidation to yield quinones or nitrobenzamide derivatives, which are precursors in the development of anticancer agents.

ReactantOxidizing AgentProductSignificance
2-amino-N-(2-methylphenyl)benzamidePotassium permanganate (KMnO₄) in acidic mediumQuinones or nitrobenzamide derivativesSynthesis of biologically active compounds, including anticancer agents.

Reductive Transformations of this compound Derivatives

Derivatives of this compound can undergo reduction. A key example is the reduction of the nitro group in N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine to an amino group, yielding N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. This reaction is a critical step in the synthesis of the tyrosine kinase inhibitor, imatinib. google.com Various reducing systems can be employed for this transformation, including:

Palladium on carbon (Pd-C) with hydrogen gas (H₂): A common method for nitro group reduction. google.com

Pd-C with ammonium (B1175870) formate, formic acid, or a combination of both: These serve as hydrogen transfer reagents. google.com

Sodium sulfite (B76179) and sulfur: While reported, this method has been found to have lower conversion efficiency. google.com

Lithium aluminum hydride (LiAlH₄): A strong reducing agent capable of reducing the amide's carbonyl group to the corresponding amine.

DerivativeReducing Agent/SystemProduct
N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinaminePd-C/H₂N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinaminePd-C/Ammonium formateN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinaminePd-C/Formic acidN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinaminePd-C/Ammonium formate/Formic acidN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
2-amino-N-(2-methylphenyl)benzamideLithium aluminum hydride (LiAlH₄)Corresponding amine

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

The aromatic rings of this compound are subject to both nucleophilic and electrophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): This is a common method for introducing substituents like nitro groups, halogens, and acyl groups onto a benzene (B151609) ring. scranton.edu The existing substituents on the rings of this compound (the amino, methyl, and benzamide (B126) groups) will direct incoming electrophiles to specific positions (ortho, para, or meta) based on their activating or deactivating properties. scranton.edu For example, the amino group is a strong activating group and an ortho-, para-director, while the benzamide group is a deactivating group and a meta-director. libretexts.org

Nucleophilic Aromatic Substitution (SNA_r): While less common than EAS, S_NAr can occur on aryl halides that contain electron-withdrawing groups. libretexts.org This reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.orgnih.gov For S_NAr to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the anionic intermediate. libretexts.org In some cases, particularly with iodoarenes, a free radical mechanism (S_NR1) may occur. scranton.edu

Diazo Coupling Reactions and Azo Dye Formation with this compound Analogues

The primary amino group on analogues of this compound can be converted to a diazonium salt. This is typically achieved by reacting the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-10°C), a process known as diazotization. doubtnut.com The resulting diazonium salt is an electrophile that can then react with an activated aromatic compound (a coupling agent), such as a phenol (B47542) or another amine, in a diazo coupling reaction to form an azo compound. doubtnut.comwikipedia.org

Azo compounds are characterized by the -N=N- functional group and are often brightly colored due to their extended conjugated systems, making them useful as dyes. libretexts.orgwikipedia.org The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the para position of the coupling agent. wikipedia.org If the para position is blocked, the reaction will occur at an ortho position, though at a slower rate. wikipedia.org

ReactantReagentIntermediateCoupling AgentProduct
Primary aromatic amineNitrous acid (NaNO₂/HCl)Diazonium saltActivated aromatic compound (e.g., phenol, aniline)Azo compound

Complexation Reactions with Metal Centers Involving this compound

This compound and its derivatives can act as ligands in complexation reactions with metal centers. The amino group and the amide group can coordinate with metal ions, forming stable complexes. This property is utilized in catalysis, where the compound can act as a ligand to enhance the efficiency of various chemical transformations.

Metalloenzymes, which contain metal ions at their active sites, are crucial for many biological processes. nih.gov The ability of compounds like this compound to chelate metal ions is relevant in the context of designing inhibitors for these enzymes. For instance, the amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.

Advanced Spectroscopic Characterization and Structural Elucidation of N 5 Amino 2 Methylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Table 1: Predicted ¹H-NMR Data for N-(5-amino-2-methylphenyl)benzamide

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Amide (N-H) 8.0 - 9.0 Singlet 1H
Aromatic (C₆H₅) 7.4 - 7.9 Multiplet 5H
Aromatic (C₆H₃) 6.5 - 7.2 Multiplet 3H
Amine (NH₂) 3.5 - 5.0 Broad Singlet 2H

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the amide group would appear significantly downfield.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 175
Aromatic (C) 110 - 150

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H bonds of the amine and amide groups, the C=O bond of the amide, and the C-H bonds of the aromatic rings and the methyl group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
Amine (N-H stretch) 3300 - 3500 (typically two bands)
Amide (N-H stretch) 3100 - 3300
Aromatic (C-H stretch) 3000 - 3100
Aliphatic (C-H stretch) 2850 - 3000
Amide (C=O stretch) 1630 - 1680

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 226.27. bldpharm.comechemi.com Analysis of the fragmentation pattern would provide further confirmation of the structure, with characteristic fragments arising from the cleavage of the amide bond and other susceptible bonds within the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula, C₁₄H₁₄N₂O, thereby verifying the empirical formula of this compound.

Table 4: Theoretical Elemental Composition of this compound

Element Percentage (%)
Carbon (C) 74.31
Hydrogen (H) 6.24
Nitrogen (N) 12.38

X-ray Diffraction (XRD) for Solid-State Structural Determination and Conformation

Table 5: Compound Names Mentioned

Compound Name
This compound

Theoretical and Computational Chemistry Approaches to N 5 Amino 2 Methylphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For N-(5-amino-2-methylphenyl)benzamide, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecule's ground-state geometry in the gas phase. nih.gov This optimized structure is the foundation for further analysis of the molecule's electronic characteristics and reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comsphinxsai.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comresearchgate.net

For instance, in a computational study of a structurally related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.gov Analysis of other benzamide (B126) derivatives shows a range of energy gaps, highlighting how substituent changes can tune electronic properties. mdpi.com A similar FMO analysis for this compound would reveal its specific electronic stability and potential for charge transfer.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Benzamide Derivatives

Compound/IsomerEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
o-FPhB--4.2463 mdpi.com
m-FPhB--4.0598 mdpi.com
p-FPhB--4.4746 mdpi.com
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide-5.3130-0.26785.0452 nih.gov

This table presents data for related fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide (FPhB) isomers and another complex amide to illustrate the typical values obtained from FMO analysis. The values for this compound would require a specific DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule, providing crucial insights into its reactivity and intermolecular interaction sites. mdpi.commdpi.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net

For a molecule like this compound, an MEP analysis would highlight the negative potential around the carbonyl oxygen and the positive potential around the amine (NH) hydrogen atoms. nih.gov This mapping is fundamental for understanding hydrogen bonding interactions, which are critical for crystal packing and ligand-receptor binding. mdpi.com The MEP surface clearly identifies the hydrogen-bond donor and acceptor sites on the molecule. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.netnih.gov This simulation helps in understanding the binding mode and affinity of the ligand within the active site of the protein. The process involves placing the ligand in various conformations within the binding pocket and scoring these poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netsemanticscholar.org

For this compound, docking simulations would be performed against a relevant biological target to elucidate its potential mechanism of action. The results would reveal key amino acid residues that interact with the molecule, and the strength of these interactions is quantified by a docking score. nih.gov For example, studies on similar benzamide derivatives have used docking to identify crucial hydrogen bonds and electrostatic interactions with active site residues of target enzymes. researchgate.net Such analyses are instrumental in structure-activity relationship (SAR) studies and in the rational design of more potent analogs. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. nih.gov An MD simulation provides a detailed view of the ligand's conformational changes and the stability of the ligand-protein complex. By simulating the complex in a dynamic environment (e.g., in a water box), researchers can assess the stability of the interactions predicted by docking. researchgate.netnih.gov

For the this compound-protein complex, an MD simulation would track parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to determine if the complex remains stable or undergoes significant conformational changes. researchgate.net This analysis validates the docking results and provides a more realistic picture of the binding dynamics, confirming whether the key interactions are maintained over the simulation period. nih.gov

Quantum Chemical Parameters in Structure-Activity Relationship Prediction

Quantum chemical parameters, derived from DFT calculations, are valuable descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. These parameters quantify various aspects of a molecule's electronic properties and reactivity. Key parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (σ). nih.govmdpi.com

These parameters are typically calculated from the HOMO and LUMO energies. mdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (σ) = 1 / η

These values help predict a molecule's tendency to interact with biological targets. For example, a study on a related amide generated these parameters to better understand its reactivity profile. nih.gov Applying this to this compound would provide quantitative data to correlate its structure with potential biological activity.

Table 2: Representative Quantum Chemical Parameters Calculated for a Related Amide Compound

ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-5.3130Energy of the outermost electron orbital; related to ionization potential.
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.2678Energy of the first vacant electron orbital; related to electron affinity.
Energy GapΔE5.0452Difference between LUMO and HOMO; indicates chemical reactivity.
Ionization PotentialI5.3130The energy required to remove an electron.
Electron AffinityA0.2678The energy released when an electron is added.
Electronegativityχ2.7904The power of an atom to attract electrons to itself.
Chemical Hardnessη2.5226Resistance to change in electron configuration.
Softnessσ0.3964The reciprocal of hardness; measure of polarizability.

Source: Adapted from data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization in this compound Systems

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

Table 3: Illustrative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Amide

Interaction TypeContribution (%)Description
H···H53.8Represents contacts between hydrogen atoms on adjacent molecules.
H···C / C···H21.7Interactions between hydrogen and carbon atoms.
H···N / N···H13.6Hydrogen bonding and other contacts involving nitrogen.
H···O / O···H10.8Hydrogen bonding and other contacts involving oxygen.

Source: Adapted from data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

Structure Activity Relationship Sar Studies of N 5 Amino 2 Methylphenyl Benzamide Derivatives in Molecular Recognition

Systematic Modification of Aromatic Substituents and Their Impact on Molecular Interactions

The biological activity of N-(5-amino-2-methylphenyl)benzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzamide (B126) and the N-phenyl rings. Variations in these substituents can alter the molecule's electronic properties, steric profile, and hydrogen-bonding capacity, thereby affecting its binding affinity and selectivity for biological targets.

Research on analogous benzamide series, such as those developed as kinase inhibitors or for other therapeutic targets, provides valuable insights into these relationships. For instance, in the development of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, substitutions on the phenyl rings were found to be critical for activity. A trifluoromethyl (CF3) group at the para-position (position 4) of the benzylamine (B48309) phenyl ring was shown to be more favorable for activity than when placed at the meta-position (position 3). nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric profile of the substituent.

Similarly, studies on 2-aminobenzophenone (B122507) derivatives, which share a related structural motif, have shown that an amino group at the ortho-position of the benzophenone (B1666685) ring is integral for increased growth inhibitory activity in cancer cells. nih.gov For N-substituted benzamide derivatives acting as histone deacetylase (HDAC) inhibitors, the presence of a 2-substituent on the N-phenyl ring is considered critical for anti-proliferative activity. mdpi.com Conversely, introducing a chlorine atom or a nitro group onto the same ring was found to significantly decrease activity. mdpi.com

The following interactive table summarizes SAR findings from a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which can serve as a model for understanding the potential impact of similar substitutions on the this compound scaffold.

Table 1: Structure-Activity Relationship of Selected Benzamide Analogs

Compound ID R¹ (Benzamide Ring) R² (N-Phenyl Ring) Max Activity (%) EC₅₀ (µM)
5g H 4-CF₃ 88 13 ± 1
5h H 3-CF₃ 55 11 ± 0.5
5j 2-F 4-CF₃ 95 1.2 ± 0.1
5k 3-F 4-CF₃ 98 0.9 ± 0.05
5l 4-F 4-CF₃ 100 0.4 ± 0.02
5m 4-Cl 4-CF₃ 100 0.1 ± 0.01
5n 4-CH₃ 4-CF₃ 65 1.5 ± 0.1

Data derived from a study on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as β-cell protective agents. nih.gov

These findings underscore that both electron-withdrawing and electron-donating groups can modulate activity, and their effectiveness is highly dependent on their position on the aromatic rings. This positional sensitivity suggests that the molecule must adopt a specific orientation within the target's binding site to achieve optimal interaction.

The Role of the Amide Linkage and Amino Moiety in Ligand-Target Binding

The amide linkage (-CONH-) and the amino group (-NH2) are fundamental to the molecular recognition of this compound derivatives. The amide bond is a key structural feature in many biologically active molecules due to its ability to form strong hydrogen bonds and to impose conformational constraints. researchgate.net

The planarity of the amide bond, a result of resonance, restricts free rotation and helps to define the three-dimensional shape of the molecule. nih.govnih.gov This conformational rigidity is often crucial for presenting the aromatic substituents in the correct orientation for binding to a receptor or enzyme active site. The amide proton (N-H) and the carbonyl oxygen (C=O) are excellent hydrogen bond donor and acceptor sites, respectively. These interactions are frequently observed in the binding of benzamide-based drugs to their protein targets, providing significant binding energy and specificity. mdpi.com For example, in HDAC inhibitors, the amide group often chelates with a zinc ion in the enzyme's active site. mdpi.com

The primary amino group on the N-phenyl ring also plays a pivotal role. It can act as a hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the target protein. nih.gov In studies of amino-substituted benzamide derivatives as antioxidants, the amino group was found to be critical for their activity, with its protonated form often exhibiting enhanced properties. researchgate.net The position of the amino group is also critical; moving it from a para- to an ortho-position can significantly alter biological activity, demonstrating its importance in directing the molecule's orientation within the binding pocket. nih.gov

Influence of Substituents on Molecular Stability and Bioavailability-Relevant Properties

Substituents on the aromatic rings of this compound not only affect its direct interaction with a biological target but also influence its physicochemical properties, which are critical for bioavailability. These properties include aqueous solubility, lipophilicity, and metabolic stability.

Lipophilicity, often expressed as logP or logD, is a key determinant of a molecule's ability to cross cell membranes. The number of aromatic rings in a molecule is strongly correlated with its lipophilicity; adding an aromatic ring generally increases the logP value. nanobioletters.com Substituents can fine-tune this property. For example, introducing a hydroxyl group can increase polarity and hydrogen bonding potential, potentially improving solubility but decreasing membrane permeability. Conversely, adding alkyl or halogen groups typically increases lipophilicity. In a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an aromatic 6-hydroxy group was found to increase lipophilicity, an effect attributed to the formation of an intramolecular hydrogen bond that masks the polarity of the amide group.

Metabolic stability is another crucial factor. The this compound scaffold can be susceptible to metabolic transformations such as oxidation of the methyl group or the aromatic rings, or conjugation at the amino group. The introduction of metabolically robust substituents, such as fluorine atoms, can block sites of metabolism and increase the molecule's half-life in the body. The choice of substituents can therefore be a balance between optimizing binding affinity and achieving favorable pharmacokinetic properties.

Rational Design and Synthesis of this compound Analogues for SAR Elucidation

The exploration of structure-activity relationships for this compound derivatives relies on the rational design and efficient synthesis of a library of analogs. The design process is often guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, which can predict how different substituents might interact with a target protein.

The synthesis of these analogs typically follows a convergent strategy centered on the formation of the amide bond. A common and versatile method involves the coupling of a substituted aniline (B41778) with a substituted benzoyl chloride. nih.govnih.gov For this compound, the synthesis would start with a protected version of 5-amino-2-methylaniline, often using a nitro group as a precursor to the amine.

A general synthetic route is outlined below:

Preparation of the Aniline Component: 2-methyl-5-nitroaniline (B49896) can be used as the starting material. The nitro group serves as a protected form of the amine.

Amide Bond Formation: The 2-methyl-5-nitroaniline is reacted with a desired substituted benzoyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to form the N-(2-methyl-5-nitrophenyl)benzamide derivative.

Reduction of the Nitro Group: The nitro group is then reduced to the primary amine. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with a reducing agent like tin(II) chloride (SnCl2).

This modular approach allows for the systematic variation of substituents on both the benzoyl chloride and the initial aniline, enabling the generation of a diverse library of analogs for comprehensive SAR studies. mdpi.com

Conformational Preferences and Their Implications for Biological Activity

The amide bond itself exhibits a high degree of double-bond character, leading to a planar conformation of the O=C-N-H atoms. nih.govnih.gov This planarity reduces the molecule's flexibility. Crystal structure analysis of a closely related compound, N-(2-hydroxy-5-methylphenyl)benzamide, shows that the central amide moiety is nearly planar and that the two aromatic rings are twisted relative to this plane. nih.govnih.gov This twist, defined by dihedral angles, is crucial as it determines the spatial relationship between the substituents on the two rings.

The presence of the ortho-methyl group on the N-phenyl ring introduces steric hindrance, which can further restrict rotation around the N-C(aryl) bond. This restriction can favor a specific conformation that may be either beneficial or detrimental to binding, depending on the topology of the target's active site. Computational studies and NMR spectroscopy can provide insights into the preferred solution-state conformations and the energy barriers between different rotational isomers (rotamers). researchgate.net The bioactive conformation—the specific shape the molecule adopts when bound to its target—is not necessarily the lowest energy conformation in solution. However, the energy required to adopt the bioactive conformation must be reasonably low for effective binding to occur. Understanding the conformational landscape of these molecules is therefore essential for designing analogs with improved potency and selectivity.

Mechanistic Investigations of N 5 Amino 2 Methylphenyl Benzamide S Biological Interventions at the Molecular Level

Enzyme Inhibition Mechanisms: Kinetic and Binding Studies

The primary mechanism of action for many analogues of N-(5-amino-2-methylphenyl)benzamide is the inhibition of key enzymes, particularly tyrosine kinases, which are pivotal in cellular signaling.

Bruton's Tyrosine Kinase (BTK) Inhibition by this compound Analogues

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which governs the development, activation, proliferation, and survival of B-cells. sigmaaldrich.comgoogle.com Analogues of this compound have been developed as potent inhibitors of BTK, representing a targeted therapeutic strategy for B-cell malignancies and autoimmune diseases. sigmaaldrich.comnih.gov

Many of these inhibitors, such as ibrutinib (B1684441), function as covalent irreversible inhibitors. nih.gov They achieve this by forming a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme. sigmaaldrich.comnih.gov This irreversible binding ensures a long duration of action and sustained inhibition of BTK activity. nih.gov By blocking BTK, these compounds effectively shut down the downstream signaling cascades that promote the survival and proliferation of malignant B-cells. google.com

The development of these inhibitors often involves creating various derivatives to enhance potency and selectivity. For instance, novel 1,3,5-triazine (B166579) derivatives have been synthesized and shown to be highly potent and selective covalent BTK inhibitors, with one compound demonstrating an IC₅₀ value of 21 nM against the BTK enzyme. sigmaaldrich.com Similarly, N,9-diphenyl-9H-purin-2-amine analogues have been identified as potent BTK inhibitors, with IC₅₀ values as low as 0.4 nM, comparable to the approved drug ibrutinib. nih.gov

Tyrosine Kinase Inhibition Beyond BTK

While BTK is a primary target, its inhibitors can also interact with other tyrosine kinases, an effect known as off-target inhibition. This cross-reactivity can contribute to both therapeutic effects and potential side effects. For example, ibrutinib has been shown to inhibit other kinases such as HER2, HER4, and TEC. google.com Some BTK inhibitors have also shown activity against Janus kinase 3 (JAK3). nih.govmedchemexpress.com

The structural scaffold of this compound is related to that of imatinib, a well-known inhibitor of the Bcr-Abl tyrosine kinase used in the treatment of chronic myeloid leukemia. sigmaaldrich.comwikipedia.org This similarity underscores the potential for derivatives of this compound to inhibit a range of tyrosine kinases involved in various disease processes.

Receptor Modulation Pathways: Agonism and Antagonism Studies

The benzamide (B126) chemical structure is a versatile scaffold found in compounds that modulate various receptor systems. While specific studies on this compound are limited, research on related benzamide derivatives reveals significant activity as both agonists and antagonists at several key receptors.

Substituted benzamides have been widely studied for their ability to antagonize dopamine (B1211576) and serotonin (B10506) receptors. nih.govmedchemexpress.com For example, certain arylpiperazine derivatives with a terminal benzamide fragment show moderate binding affinity for D2 dopamine receptors. nih.gov Other benzamide derivatives act as antagonists at histamine (B1213489) H3 receptors and P2X7 receptors. google.comnih.gov

Conversely, some benzamide derivatives function as receptor agonists. Notably, they have been identified as agonists at the 5-HT4 serotonin receptor, which is involved in gastrointestinal motility. sigmaaldrich.comnih.gov Furthermore, some benzanilide (B160483) systems have been reported to act as potassium channel activators. nih.gov More recent research has focused on benzamide-derived inhibitors of the Kv1.3 voltage-gated potassium channel, a target for immunomodulatory drugs. nih.gov

Protein-Ligand Binding Dynamics and Specificity

The interaction between a ligand and its protein target is defined by specific binding dynamics. For analogues of this compound that act as kinase inhibitors, the binding is often characterized by a combination of covalent and non-covalent interactions within the ATP-binding pocket of the enzyme.

Crystal structure analysis of a related compound, N-(2-hydroxy-5-methylphenyl)benzamide, reveals that the central amide moiety is nearly planar and forms specific dihedral angles with the adjacent phenyl rings. nih.gov The structure is stabilized by intramolecular N-H···O contacts and intermolecular O-H···O hydrogen bonds, which are critical for its conformation and interaction with target proteins. nih.gov

Intracellular Molecular Pathway Interventions

By inhibiting key enzymes like BTK, analogues of this compound can profoundly disrupt intracellular signaling pathways. The inhibition of BTK blocks the entire B-cell receptor signaling cascade, which includes downstream pathways such as PI3K, MAPK, and NF-κB. sigmaaldrich.com This blockade prevents the signals that lead to B-cell proliferation, differentiation, and survival, ultimately inducing apoptosis in malignant B-cells. sigmaaldrich.comgoogle.com

A study on a structurally related compound, 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr), revealed a different mechanism of intracellular intervention in multiple myeloma cells. chemicalbook.com Metabolomic screening showed that AICAr causes an accumulation of orotate (B1227488) and a depletion of uridine (B1682114) monophosphate (UMP), indicating inhibition of the enzyme UMP synthetase. chemicalbook.com This leads to pyrimidine (B1678525) starvation, which induces DNA replicative stress and triggers apoptosis. This finding highlights that even structurally similar compounds can intervene in distinct and critical intracellular metabolic pathways. chemicalbook.com

Cell-Based Assays for Investigating Molecular Mechanisms (e.g., Antiproliferative Activity, Antimicrobial Activity)

Cell-based assays are essential for evaluating the biological effects of compounds like this compound and its analogues at the cellular level. These assays provide crucial information on their potential as therapeutic agents.

Antiproliferative Activity

Derivatives of the core benzamide structure have demonstrated significant antiproliferative effects across a range of cancer cell lines.

Leukemia and Lymphoma: Novel BTK inhibitors have been tested against B-cell leukemia cell lines such as Ramos and Raji. One N,9-diphenyl-9H-purin-2-amine analogue (10j) showed potent activity with IC₅₀ values of 7.75 μM and 12.6 μM in Ramos and Raji cells, respectively. nih.gov Another 1,3,5-triazine derivative demonstrated excellent activity against these cell lines with IC₅₀ values of 5.14 nM and 6.14 nM. sigmaaldrich.com Derivatives of the related 3-amino-N-(2-methylphenyl)benzamide have shown selective toxicity against K562 chronic myeloid leukemia cells. sigmaaldrich.com

Breast Cancer: Derivatives of 3-amino-N-(2-methylphenyl)benzamide have also been shown to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells. sigmaaldrich.com In a separate study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines, with one compound showing a potent IC₅₀ of 0.013 µM against MCF-7 cells. nih.gov

Colorectal Cancer: 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which are structurally related, have potent antiproliferative activity against the HCT-116 colorectal cancer cell line, with the most active compounds having IC₅₀ concentrations of 25–50 nM.

Table 1: Antiproliferative Activity of this compound Analogues and Related Compounds

Compound ClassCell LineCancer TypeIC₅₀ ValueReference
N,9-diphenyl-9H-purin-2-amine analogue (10j)RamosB-cell Leukemia7.75 μM nih.gov
N,9-diphenyl-9H-purin-2-amine analogue (10j)RajiB-cell Leukemia12.6 μM nih.gov
1,3,5-triazine derivativeRajiB-cell Leukemia5.14 nM sigmaaldrich.com
1,3,5-triazine derivativeRamosB-cell Leukemia6.14 nM sigmaaldrich.com
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7Breast Cancer0.013 µM nih.gov
3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine (Compound 7h/7i)HCT-116Colorectal Cancer25-50 nM

Antimicrobial Activity

In addition to anticancer potential, some derivatives have been investigated for antimicrobial properties. A study on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, synthesized from a precursor related to the title compound, showed that some of these molecules exhibited moderate antimicrobial activity against various bacterial and fungal strains. wikipedia.org The related compound 2-amino-N-(2-methylphenyl)benzamide has also been suggested as a candidate for developing new antibiotics. nih.gov

Advanced Applications and Future Research Trajectories for N 5 Amino 2 Methylphenyl Benzamide

N-(5-amino-2-methylphenyl)benzamide as a Versatile Building Block in Complex Chemical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both an amino group and a benzamide (B126) moiety, allows for a range of chemical transformations.

One notable application is in the creation of novel heterocyclic compounds. For instance, derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have been synthesized. This involves the reaction of the parent compound with various ketones to form new imines. researchgate.net These reactions highlight the utility of the amino group in forming new carbon-nitrogen bonds, a fundamental process in the assembly of complex organic molecules.

Furthermore, the core structure of this compound is a key component in the synthesis of various biologically active compounds. For example, it is a fragment of the anticancer drug Imatinib. researchgate.net This underscores its importance as a scaffold upon which more elaborate and functionalized molecules can be built. The synthesis of complex conjugated imines containing this fragment has been reported, demonstrating its versatility in constructing molecules with potential applications in medicinal chemistry. researchgate.net

The synthesis of related benzamide derivatives often involves multi-step processes. For example, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved in a one-pot, three-step process starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This approach, which avoids the isolation of intermediates, is an efficient method for generating a library of related compounds for further study. sioc-journal.cn

The table below summarizes some of the complex molecules synthesized using this compound or its close analogs as a starting point.

Starting MaterialReagentsProductApplication
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamineVarious ketonesN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives (imines)Antimicrobial and antioxidant studies researchgate.net
2-amino-3-methylbenzoic acidBis(trichloromethyl) carbonate, aqueous methylamine, NCS/NBS/NIS2-amino-5-halogenated-N,3-dimethylbenzamidesGreen synthetic route development sioc-journal.cn
(S)-N-α-benzoyl-l-arginine ethyl ester hydrochlorideAcetylacetoneEthyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoateSynthesis of bioactive pyrimidine (B1678525) derivatives mdpi.com
5-bromo-2-aminobenzimidazoleAcetic anhydrideN-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamideIntermediate for N-arylation reactions mdpi.com

Applications in Medicinal Chemistry Research and Rational Drug Design Principles

The scaffold of this compound and its analogs is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The principles of rational drug design are often applied to modify this core structure to enhance potency, selectivity, and pharmacokinetic properties.

A key area of research is the development of enzyme inhibitors. For instance, derivatives of N-(2-aminophenyl)benzamide have been designed and synthesized as histone deacetylase (HDAC) inhibitors. researchgate.netresearchgate.net These compounds often incorporate a zinc-binding group, a linker, and a capping group to interact with the active site of the enzyme. The design strategy involves merging different pharmacophores to create dual inhibitors, such as those targeting both JAK and HDAC enzymes. researchgate.net

The development of anticancer agents is another prominent application. Novel N-(2-aminophenyl)benzamide derivatives have shown potent antitumor activity in various cancer cell lines. researchgate.net For example, compound 24a, a fluorinated derivative, exhibited significant inhibitory activity against HDACs and demonstrated in vivo antitumor efficacy in a colon cancer xenograft mouse model. researchgate.net Similarly, (S)-17b, a pyridazinone-containing benzamide derivative, was identified as a potent and selective class I HDAC inhibitor with oral anticancer activity. acs.org

The versatility of the benzamide scaffold is further illustrated by its use in developing agents for other diseases. For example, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov The synthesis of a library of analogs allowed for the exploration of structure-activity relationships (SAR), leading to compounds with sub-micromolar potency. nih.gov

The table below highlights some of the medicinal chemistry applications of this compound derivatives and the rational design principles employed.

Compound ClassTargetTherapeutic AreaDesign Principle
N-(2-aminophenyl)benzamide derivativesHistone Deacetylases (HDACs)CancerIncorporation of zinc-binding group, structure-based design researchgate.netresearchgate.net
Pyridazinone-containing benzamidesClass I HDACsCancerScaffold hopping, optimization of pharmacokinetic properties acs.org
N-(2-aminoethyl)-N-benzyloxyphenyl benzamidesTrypanosoma bruceiHuman African TrypanosomiasisPhenotypic screening followed by SAR exploration nih.gov
6-amino-5-cyano-2-thiopyrimidine derivativesPI3KδLeukemiaScaffold-based design, induction of apoptosis nih.gov

Utilization as a Biochemical Probe for Enzyme Activity and Protein Interaction Studies

While direct evidence for the use of this compound itself as a biochemical probe is limited in the provided search results, the broader class of benzamide derivatives serves as a foundation for the development of such tools. The structural features of these molecules allow for their modification into probes that can be used to study enzyme activity and protein interactions.

The general principle involves attaching a reporter group, such as a fluorophore or a radiolabel, to the benzamide scaffold. This allows for the detection and quantification of binding events or enzymatic turnover. For example, the development of an ¹⁸F-labelled HDAC1/2-specific inhibitor with a benzamide-based zinc-binding group was aimed at visualizing these enzymes in brain tumors using positron emission tomography (PET). researchgate.net This illustrates how a derivative of the core benzamide structure can be transformed into a powerful imaging agent to study enzyme distribution and activity in a biological context.

The design of such probes often relies on a deep understanding of the target protein's structure and mechanism. Docking simulations can be used to predict how a probe will bind to the active site of an enzyme, ensuring that the reporter group does not interfere with this interaction. researchgate.net

Although not directly involving this compound, the development of an optical probe, HD-APN, for imaging aminopeptidases highlights the potential of small molecules in this area. nih.gov This probe was designed to specifically monitor aminopeptidase (B13392206) levels in plaques and serum, demonstrating the utility of activity-based probes in studying disease-relevant enzymes. nih.gov The principles used to create HD-APN could be applied to develop probes based on the this compound scaffold for studying other enzymes.

Emerging Roles in Materials Science and Functional Molecule Development

The chemical structure of this compound and its analogs suggests potential applications in materials science, particularly in the development of functional organic materials. The presence of aromatic rings and amide linkages can contribute to desirable properties such as thermal stability and the ability to form ordered structures through hydrogen bonding.

One emerging area is the development of materials with non-linear optical (NLO) properties. The N-arylation of 5-bromo-2-aminobenzimidazole, a related heterocyclic structure, has been explored for this purpose. mdpi.com Computational studies on these derivatives can help in determining their structural features and predicting their NLO properties. mdpi.com The core structure of this compound, with its potential for extended conjugation through derivatization, could also be investigated for similar applications.

The amide functional group in this compound makes it a candidate for use in the production of polymers. By modifying the structure, for example, by introducing polymerizable groups, it could be incorporated into polymer chains to impart specific functionalities.

Furthermore, the synthesis of novel pyrimidine derivatives from benzamide precursors highlights the potential for creating new functional molecules. mdpi.com Pyrimidines are known to have a wide range of biological and chemical properties, and their incorporation into larger molecular architectures could lead to materials with unique electronic or optical characteristics. mdpi.com

Compound ClassPotential ApplicationRelevant Properties
N-arylated benzimidazolesNon-linear optical materialsExtended π-conjugation, potential for high hyperpolarizability mdpi.com
Benzamide-containing polymersFunctional polymersAmide linkage for thermal stability and hydrogen bonding
Pyrimidine derivativesFunctional dyes, electronic materialsDiverse biological and chemical activities, tunable electronic properties mdpi.com

Design of Novel this compound-Based Chemical Entities with Tailored Reactivity

The design of novel chemical entities based on the this compound scaffold is an active area of research, driven by the need for molecules with specific, tailored reactivity for various applications. This involves the strategic modification of the core structure to influence its electronic properties, steric hindrance, and the reactivity of its functional groups.

One approach is the synthesis of derivatives with altered substituent patterns on the aromatic rings. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the amino group and the electrophilicity of the benzamide carbonyl group. This, in turn, can influence the outcome of subsequent chemical reactions. The synthesis of fluorinated N-(2-aminophenyl)benzamide derivatives as HDAC inhibitors is a case in point, where the fluorine atoms can alter the compound's metabolic stability and binding affinity. researchgate.net

Another strategy involves the creation of more complex heterocyclic systems fused to the benzamide core. The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c] researchgate.netnih.govtriazine derivatives from benzamide-based 5-aminopyrazoles demonstrates this approach. nih.gov These reactions create novel ring systems with unique chemical and biological properties that can be further explored. nih.gov

The development of N-benzylidene derivatives of related heterocyclic systems, such as 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, showcases the potential for creating molecules with multiple points of diversity. mdpi.com By varying the substituents on the chromene platform and the aromatic aldehyde used in the condensation reaction, a large library of compounds with potentially diverse biological activities can be generated. mdpi.com

The design and synthesis of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as anticancer agents further illustrates the principle of tailoring reactivity for a specific biological outcome. nih.gov These compounds were designed to act as apoptotic inducers, and their activity was found to be dependent on the specific substituents on the pyrimidine ring. nih.gov

Design StrategyExample Compound ClassDesired Outcome
Introduction of specific substituentsFluorinated N-(2-aminophenyl)benzamidesEnhanced metabolic stability and biological activity researchgate.net
Fusion of heterocyclic ringsPyrazolo[1,5-a]pyrimidinesCreation of novel scaffolds with unique properties nih.gov
Multi-component reactionsN-benzylidene derivatives of chromeno[2,3-d]pyrimidinesGeneration of chemical diversity for biological screening mdpi.com
Scaffold modification for specific biological targeting6-amino-5-cyano-2-thiopyrimidinesInduction of apoptosis in cancer cells nih.gov

Q & A

Q. What are the recommended synthetic routes for N-(5-amino-2-methylphenyl)benzamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with benzoylation of glycine derivatives followed by cyclization to form thiadiazole intermediates. For example, microwave-assisted synthesis (60–80°C, 10–15 min) improves yield and reduces side products compared to conventional heating . Purification via recrystallization (ethanol or CCl₄) and TLC monitoring (silica gel, ethyl acetate/hexane) ensures >95% purity. Critical parameters include stoichiometric control of benzoyl chloride and maintaining pH <7 during acidification to precipitate intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm aromatic protons (δ 7.65–8.05 ppm) and amide NH signals (δ 8.19 ppm) .
  • FTIR (KBr pellet) for detecting C=O (1810–1815 cm⁻¹) and NH (3350 cm⁻¹) stretches .
  • Mass spectrometry (ESI-MS) to verify molecular ions (e.g., m/z 312.07 for C₁₅H₁₂N₄O₂S) .
    Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. How is the compound screened for preliminary biological activity?

Standard protocols include:

  • MTT assay (48h incubation, 2–8 µM concentrations) against cancer cell lines (e.g., MCF-7) with DMSO controls (<0.01% v/v) .
  • Dose-response curves to calculate GI₅₀ values, validated via triplicate runs and ANOVA for statistical significance .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or thiadiazole rings) impact anticancer activity?

Substituents like furan or thiophene groups enhance activity by increasing lipophilicity (logP) and π-π stacking with DNA/enzyme targets. For instance:

  • Furan derivatives (e.g., compound 7k) show GI₅₀ = 4.2 µM vs. MCF-7, while thiophene analogs (7l) exhibit improved solubility but reduced potency (GI₅₀ = 6.8 µM) .
  • Methoxy groups (e.g., 7h) improve metabolic stability but may reduce cell permeability due to increased polarity .
    SAR studies should combine DFT calculations (e.g., HOMO-LUMO gaps) with in vitro assays to rationalize trends .

Q. How can contradictory data in biological studies (e.g., variable GI₅₀ values across labs) be resolved?

Common sources of discrepancy include:

  • Assay conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free media) or incubation time (24h vs. 48h) .
  • Cell line heterogeneity : Use authenticated cell lines (STR profiling) and standardized passage numbers.
  • Structural analogs : Compare activity with closely related compounds (e.g., N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide) to identify confounding functional groups .

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?

  • Single-crystal X-ray diffraction (MoKα radiation, 173 K) confirms dihedral angles between aromatic rings (e.g., 32.27° in analog structures) and hydrogen-bonding networks (N–H⋯O, N–H⋯N) .
  • SHELXL refinement (R1 <0.05) with anisotropic displacement parameters for non-H atoms .
  • Mercury software for visualizing π-stacking interactions (3.5–4.0 Å distances) relevant to ligand-protein docking .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) against kinases (e.g., p38 MAPK) using PDB structures (e.g., 3DZY) .
  • MD simulations (GROMACS, 100 ns) to assess binding stability (RMSD <2.0 Å) and free energy (MM-PBSA) .
  • ADMET prediction (SwissADME) to optimize logP (2–3) and reduce hepatotoxicity risks .

Methodological Considerations

Q. What experimental controls are critical in SAR studies?

  • Positive controls : Cisplatin for cytotoxicity assays .
  • Solvent controls : DMSO concentration matched in all wells.
  • Isostructural analogs : To isolate the effect of specific substituents (e.g., isopropoxy vs. propoxy groups) .

Q. How should conflicting crystallographic data be addressed?

  • Twinned crystals : Use PLATON to check for twinning and refine with HKL-3000 .
  • Disorder modeling : Apply PART instructions in SHELXL for flexible side chains .

Q. What statistical methods validate biological data reproducibility?

  • Grubbs’ test to exclude outliers in triplicate measurements.
  • PCA analysis for high-throughput screening datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.